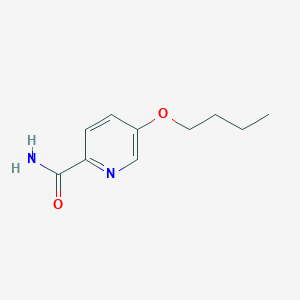
5-Butoxypyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butoxypyridine-2-carboxamide: is an organic compound that belongs to the class of pyridine carboxamides It is characterized by a pyridine ring substituted with a butoxy group at the 5-position and a carboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxypyridine-2-carboxamide typically involves the amidation of 5-butoxypyridine-2-carboxylic acid with an appropriate amine. The reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Common reagents used in this process include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in solvents such as DMF (dimethylformamide) or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Butoxypyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions
Major Products:
Oxidation: Formation of 5-butoxypyridine-2-carboxylic acid.
Reduction: Formation of 5-butoxypyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Butoxypyridine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: This compound has shown promise in the development of new drugs, particularly as a scaffold for designing inhibitors against specific enzymes or receptors. Its derivatives have been studied for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .
Mechanism of Action
The mechanism of action of 5-Butoxypyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific derivative and application .
Comparison with Similar Compounds
- 5-Butylpyridine-2-carboxamide
- 5-Methoxypyridine-2-carboxamide
- 5-Ethoxypyridine-2-carboxamide
Comparison: Compared to its analogs, 5-Butoxypyridine-2-carboxamide exhibits unique properties due to the presence of the butoxy group. This group can influence the compound’s solubility, reactivity, and biological activity. For example, the butoxy group may enhance the compound’s lipophilicity, making it more effective in crossing cell membranes and interacting with intracellular targets .
Properties
CAS No. |
89816-14-8 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-butoxypyridine-2-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-6-14-8-4-5-9(10(11)13)12-7-8/h4-5,7H,2-3,6H2,1H3,(H2,11,13) |
InChI Key |
BWPWOGKCDGXXRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CN=C(C=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


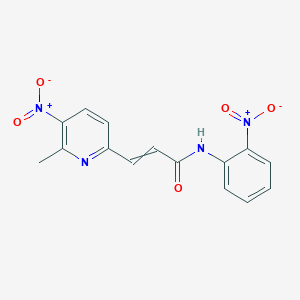
![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)
![2-Butylpyrazolo[5,1-a]isoquinoline](/img/structure/B14375562.png)
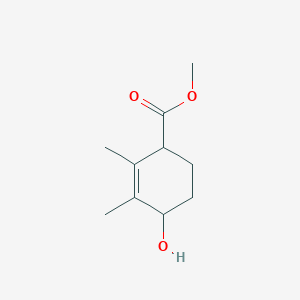
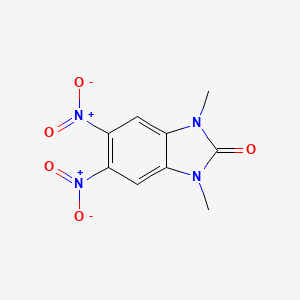
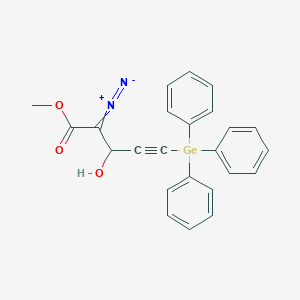
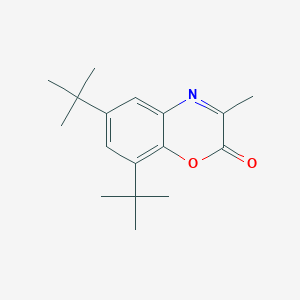
![3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14375604.png)
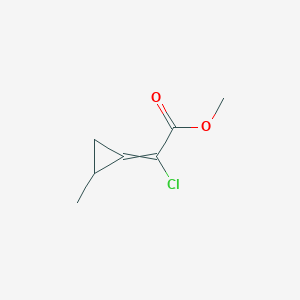
![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)
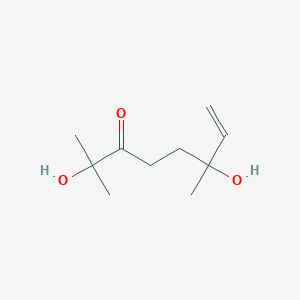
![4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14375615.png)
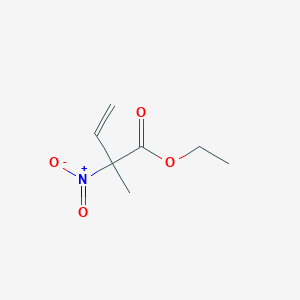
![1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene](/img/structure/B14375631.png)
